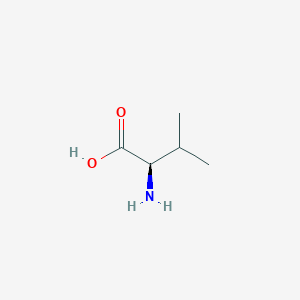

D-Valine

Übersicht

Beschreibung

D-Valine is an important organic chiral source and a member of the branched-chain amino acids. It is the D-enantiomer of valine, which means it has the same molecular formula as L-valine but a different spatial arrangement of atoms. This compound is extensively used in various industrial applications, including the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: D-Valin kann durch verschiedene Verfahren synthetisiert werden, darunter:

Mikrobielle asymmetrische Degradation: Dieses Verfahren beinhaltet den mikrobiellen Abbau von DL-Valin, um selektiv D-Valin zu produzieren.

Mikrobielle stereoselektive Hydrolyse: Dies beinhaltet die Hydrolyse von N-Acyl-DL-Valin durch D-Aminoacylase, um D-Valin zu produzieren.

Mikrobielle spezifische Hydrolyse: Dieses Verfahren verwendet D-Hydantoinase in Kombination mit D-Carbamoylase, um DL-5-Isopropylhydantoin zu hydrolysieren, was zu D-Valin führt.

Industrielle Produktionsmethoden: Die mikrobielle Herstellung von D-Valin gilt aufgrund seiner hohen Stereoselektivität, milden Reaktionsbedingungen und umweltfreundlichen Verfahrens als das vielversprechendste Verfahren. Dieses Verfahren lässt sich in drei Kategorien einteilen, die auf den Ausgangsmaterialien basieren: mikrobielle asymmetrische Degradation von DL-Valin, mikrobielle stereoselektive Hydrolyse von N-Acyl-DL-Valin und mikrobielle spezifische Hydrolyse von DL-5-Isopropylhydantoin .

Analyse Chemischer Reaktionen

Arten von Reaktionen: D-Valin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: D-Valin kann oxidiert werden, um entsprechende Ketosäuren zu produzieren.

Reduktion: Reduktionsreaktionen können D-Valinderivate in ihre jeweiligen Alkohole umwandeln.

Substitution: D-Valin kann an Substitutionsreaktionen teilnehmen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.

Substitutionsreagenzien: Halogenierungsmittel und Nukleophile werden häufig bei Substitutionsreaktionen eingesetzt.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Ketosäuren, Alkohole und verschiedene substituierte Derivate .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Antibiotic Production

D-Valine is a key component in the synthesis of several antibiotics, including penicillins and cephalosporins. It serves as a building block in the tripeptide 'ACV', which is crucial for the biosynthesis of these antibiotics. The incorporation of this compound enhances the efficacy and stability of these compounds, making it indispensable in antibiotic production .

2. Veterinary Medicine

this compound is used as an intermediate in the synthesis of veterinary antibiotics such as valnemulin, a semi-synthetic pleuromutilin derivative. Valnemulin is effective against a range of bacterial infections in livestock, highlighting this compound's role in enhancing animal health and productivity .

3. Cancer Treatment

The derivative actinomycin D, which incorporates this compound, is utilized in cancer therapy due to its potent antitumor activity. This application underscores the importance of this compound in developing therapeutic agents for serious health conditions .

Agricultural Applications

1. Pesticide Development

this compound is involved in the synthesis of fluvalinate, a broad-spectrum insecticide with low toxicity to mammals. Its use in agriculture helps control pest populations while minimizing harm to beneficial organisms and human health .

Biotechnological Applications

1. Microbial Preparation

Recent studies have focused on the microbial preparation of this compound through various methods such as asymmetric degradation and stereoselective hydrolysis. These methods are environmentally friendly and offer high stereo selectivity, making them promising for industrial applications .

2. Genetic Engineering

this compound has been employed as a selection marker in genetic engineering, particularly in transplastomic plants. The dual-conditional positive/negative selection system using this compound allows for efficient manipulation of plastid genomes, facilitating the development of genetically modified organisms with desirable traits .

Case Studies

Wirkmechanismus

D-Valine exerts its effects through various mechanisms, including:

Enzyme Inhibition: this compound can inhibit specific enzymes involved in metabolic pathways.

Cellular Pathways: It affects cellular pathways by interacting with molecular targets such as receptors and transporters.

Protein Synthesis: this compound plays a role in protein synthesis by being incorporated into peptides and proteins.

Vergleich Mit ähnlichen Verbindungen

D-Valin wird mit anderen verzweigtkettigen Aminosäuren wie D-Leucin und D-Isoleucin verglichen. Diese Verbindungen weisen ähnliche Strukturmerkmale auf, unterscheiden sich aber in ihren Seitenketten und spezifischen Anwendungen. Beispielsweise:

D-Leucin: Wird bei der Synthese von Peptidantibiotika eingesetzt und weist verschiedene biologische Aktivitäten auf.

D-Isoleucin: Bekannt für seine Rolle in Stoffwechselwegen und als Vorläufer bei der Synthese bestimmter Antibiotika.

Die Einzigartigkeit von D-Valin liegt in seinen umfangreichen industriellen Anwendungen und seiner Rolle als chirale Quelle in der asymmetrischen Synthese .

Biologische Aktivität

D-Valine, an enantiomer of the essential amino acid L-valine, has garnered attention for its unique biological activities and applications in various fields, including cell biology, pharmacology, and nutrition. This article delves into the mechanisms behind this compound's biological activity, its role in cellular processes, and relevant research findings.

1. Overview of this compound

This compound is characterized by its non-polar isopropyl side chain, similar to L-valine, but it exhibits distinct biological properties due to its stereochemistry. As a non-proteinogenic amino acid, this compound is not incorporated into proteins but plays significant roles in metabolic pathways and cell signaling.

This compound's biological activity can be attributed to several mechanisms:

- Selective Inhibition of Cell Proliferation : this compound has been shown to selectively inhibit the proliferation of fibroblasts while promoting the growth of epithelial cells. This selectivity is due to the presence of D-amino acid oxidase in epithelial cells, which converts this compound into its L-enantiomer, allowing these cells to thrive in a medium supplemented with this compound .

- Energy Metabolism : Similar to L-valine, this compound participates in energy metabolism. It undergoes degradation primarily in muscle tissues, where it is converted into succinyl-CoA, an intermediate that enters the citric acid cycle for ATP production .

- Regulation of Gene Expression : Research indicates that high concentrations of valine (both D and L forms) can influence gene expression related to growth and development in plants. For example, this compound treatment has been linked to altered expression levels of genes such as PpSnRK1 and PpTOR in peach trees, affecting their growth patterns .

3.1 Case Studies

- Epithelial Cell Growth : A study developed a nutrient medium using this compound that enabled the selective growth of normal epithelial cells while inhibiting fibroblast proliferation. This medium demonstrated the potential for this compound to be utilized in tissue engineering and regenerative medicine .

- Valine's Role in Swine Nutrition : Recent research highlighted the importance of valine (including its D-form) in swine diets, showing that it positively influences energy supply, gut microbiota structure, immune functions, and reproductive performance .

3.2 Kinetic Studies

A study on the adsorption kinetics of L- and this compound on chiral mesoporous materials revealed that this compound exhibited a higher adsorption capacity compared to L-Valine (0.36 g/g vs. 0.26 g/g). This suggests that this compound may have unique interactions at the molecular level that could be exploited for chiral separation technologies .

4. Comparative Analysis of Valines

| Property | L-Valine | This compound |

|---|---|---|

| Stereochemistry | Natural form | Synthetic enantiomer |

| Biological Role | Protein synthesis | Selective cell proliferation |

| Energy Metabolism | Directly involved | Indirectly involved via conversion |

| Cellular Effects | General amino acid functions | Specific inhibition of fibroblasts |

5. Conclusion

This compound exhibits significant biological activity through its selective effects on cell proliferation and involvement in energy metabolism. Its unique properties make it a valuable compound for applications in cell culture systems and nutritional studies. Continued research into its mechanisms will further illuminate its potential uses in medicine and biotechnology.

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046064 | |

| Record name | D-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | D-Valine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

640-68-6 | |

| Record name | D-Valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Valine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y14I1443UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can D-valine be utilized for growth in rats?

A1: While L-valine is essential for growth, the utilization of this compound is more complex. Research indicates that this compound can be converted into L-valine in rats, but this conversion can be inhibited by the presence of D-leucine in the diet []. The concentration of this compound in the diet also plays a crucial role in its utilization for growth [].

Q2: What is the metabolic fate of this compound's carboxyl-carbon?

A2: Unlike L-valine, which is readily metabolized and releases its carboxyl-carbon as CO2, this compound exhibits limited metabolism []. Studies in mice revealed that only a small fraction of the injected this compound's carboxyl-carbon was recovered as CO2, suggesting minimal conversion to L-valine [].

Q3: Does this compound interfere with L-valine metabolism?

A3: Interestingly, the presence of this compound does not appear to hinder the incorporation of L-valine into biological processes []. This observation suggests distinct metabolic pathways for the two enantiomers [].

Q4: What role does this compound play in penicillin biosynthesis?

A4: this compound is a crucial component in the biosynthesis of penicillin and cephalosporin antibiotics [, ]. It is incorporated into the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), a key precursor in the antibiotic synthesis pathway [, ].

Q5: How is this compound incorporated into ACV?

A5: Research using double-labeled valine molecules revealed that this compound is directly incorporated into ACV without undergoing any intermediate transformations, such as the formation of α,β-didehydrovaline []. This finding highlights the specificity of the biosynthetic enzymes involved in ACV formation [].

Q6: Can this compound be used to selectively inhibit fibroblast growth in cell culture?

A6: Yes, this compound can be utilized as a selective agent to inhibit fibroblast proliferation in cell cultures [, ]. This is because fibroblasts lack the enzyme D-amino acid oxidase, which is necessary for metabolizing this compound, while many epithelial cells possess this enzyme [, ].

Q7: How effective is this compound in inhibiting fibroblast growth in the presence of fetal bovine serum?

A7: Fetal bovine serum contains L-valine, which can potentially reduce the effectiveness of this compound selective media. To address this, researchers have developed modified selective media where the fetal bovine serum is dialyzed to remove L-valine, thus enhancing the inhibitory effect of this compound on fibroblast growth [].

Q8: Are there differences in the physical properties of this compound and L-valine?

A8: While this compound and L-valine share the same chemical formula and molecular weight, they differ in their optical activity and crystal structure [, ]. These differences arise from their distinct three-dimensional arrangements of atoms [, ].

Q9: What is a notable observation regarding the solubility of this compound?

A9: Interestingly, the method used to obtain this compound crystals can influence its solubility in water []. This highlights the importance of considering the preparation method when working with this compound and interpreting solubility data [].

Q10: Does the chirality of valine influence its transport across biological membranes?

A10: Research on the bacterium Leuconostoc mesenteroides demonstrated the stereospecificity of its transport systems for valine-containing dipeptides []. The study found that valine transport was significantly higher from glycyl-L-valine compared to glycyl-D-valine, indicating preferential uptake of the L-enantiomer [].

Q11: Can the chirality of valine be affected by external factors like impact events?

A11: Intriguingly, hypervelocity impact experiments suggest that oceanic impacts could potentially influence the chirality of amino acids like valine []. These findings raise questions about the role of impact events in the early Earth's oceans and their potential contribution to the emergence of homochirality in biological systems [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.